molecular formula C15H14O2 B15067300 (2R,4R)-2-Phenylchroman-4-ol

(2R,4R)-2-Phenylchroman-4-ol

Cat. No.: B15067300
M. Wt: 226.27 g/mol
InChI Key: YTMFRMLVZQOBDR-UKRRQHHQSA-N
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Description

(2R,4R)-2-Phenylchroman-4-ol is a chiral compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Phenylchroman-4-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the asymmetric hydrogenation of 2-phenylchroman-4-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Phenylchroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-Phenylchroman-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis .

Biology

In biological research, this compound is studied for its potential antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, making it a candidate for further investigation in the field of biochemistry .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in the development of specific drugs and agrochemicals .

Mechanism of Action

The mechanism of action of (2R,4R)-2-Phenylchroman-4-ol primarily involves its antioxidant activity. The hydroxyl group in the chroman ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound may interact with various molecular targets, including enzymes and receptors, to modulate cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
  • (2R,4S)-2-Phenylchroman-4-ol
  • (2S,4R)-2-Phenylchroman-4-ol

Uniqueness

(2R,4R)-2-Phenylchroman-4-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits higher enantiomeric purity and specific biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2R,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13-,15-/m1/s1

InChI Key

YTMFRMLVZQOBDR-UKRRQHHQSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)O

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O

Origin of Product

United States

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